molecular formula C18H21N5 B2861513 N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-87-6

N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2861513
CAS No.: 393844-87-6
M. Wt: 307.401
InChI Key: STMPYSRJZZHYLQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically designed for use as a reference standard and for in vitro biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this compound, the 1H-pyrazolo[3,4-d]pyrimidine, is a well-characterized scaffold known for its strong potential in kinase inhibitor development . This ring system is a bioisostere of the adenine moiety found in ATP, which allows derivatives to function as competitive ATP-binding site inhibitors for various receptor tyrosine kinases (RTKs) and serine/threonine kinases . Researchers value this scaffold for its ability to occupy the adenine binding pocket of the kinase domain, where the 3-nitrogen and 4-amino group can form crucial hydrogen bonds with the hinge region of the target enzyme, a key mechanism for achieving inhibitory activity . Compounds based on this pharmacophore are primarily investigated for their anti-proliferative activities against a range of cancer cell lines . The specific substitutions on the core, such as the N-cyclohexyl and N-methyl groups on the 4-amine, are strategic modifications that can influence the molecule's ability to occupy adjacent hydrophobic regions (Hydrophobic Region I and II) within the ATP-binding pocket, thereby modulating potency, selectivity, and pharmacological properties . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the context of targeting oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) , both in its wild-type and mutant forms, which are implicated in non-small cell lung cancer and other malignancies . The knowledge gained from studying such derivatives continues to drive the discovery of new targeted therapies aimed at overcoming drug resistance in cancer treatment .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-22(14-8-4-2-5-9-14)17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMPYSRJZZHYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Bioactivity
Compound Name Substituents Target/Activity IC₅₀/LD₅₀/Notes Reference
Target compound N-cyclohexyl-N-methyl, 1-phenyl Unknown (hypothesized kinase inhibition) Data not explicitly reported; inferred properties based on analogs -
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-cyclohexyl, 1-phenyl - Molecular weight: 293.37 g/mol
Compound 36 (3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) para-dimethoxy groups Anti-breast cancer IC₅₀ = 9.8 nM (strong ATP-binding site interaction)
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine N-benzyl, 1-methyl SARS-CoV-2 Mpro inhibition Mutagenic (Ames test) but non-carcinogenic in mice; moderate-risk inhibitor
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) N-methyl, 1-phenyl, 3-phenyl Acute toxicity study LD₅₀ = 1332.2 mg/kg (low toxicity in mice)
1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-ethyl, 1-cyclohexyl - Molecular weight: 245.32 g/mol; reduced lipophilicity vs. methyl analog

Key Structural and Functional Differences

N-Substituents and Hydrophobicity

  • The target compound’s N-cyclohexyl-N-methyl group provides enhanced hydrophobicity compared to analogs with purely aromatic substituents (e.g., N-benzyl in ). This may improve blood-brain barrier penetration or target binding in hydrophobic pockets.
  • In contrast, para-dimethoxy groups in Compound 36 (IC₅₀ = 9.8 nM) enhance anti-cancer activity by deepening interactions with the ATP-binding site .

Toxicity Profiles The N-benzyl analog in is mutagenic but non-carcinogenic, whereas the N-cyclohexyl group in the target compound may reduce mutagenicity risks due to reduced aromaticity. Compound 3a (LD₅₀ = 1332.2 mg/kg) demonstrates that methyl and phenyl substituents confer low acute toxicity , suggesting the target compound’s safety profile could be favorable.

Synthetic Flexibility Suzuki coupling reactions (e.g., with boronic acids) enable diversification at the 3-position, as seen in 3-(2-cyclopropoxyquinolin-6-yl) derivatives . The target compound’s 1-phenyl group could be modified similarly to optimize activity.

Computational and Machine Learning Insights

  • The target compound’s cyclohexyl group may alter binding interactions, necessitating molecular dynamics (MD) validation.
  • Mutagenicity Prediction : Substituents like benzyl or chlorophenyl (e.g., N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine ) correlate with mutagenicity in Ames tests, while aliphatic groups (e.g., cyclohexyl) may mitigate this risk.

Biological Activity

N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 313225-39-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5, with a molecular weight of 293.37 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Antitumor Activity : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects .
  • Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes has been explored extensively. In vitro studies have reported IC50 values for COX-1 and COX-2 inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

A comprehensive study by Xia et al. highlighted the antitumor activity of related pyrazolo[3,4-d]pyrimidine compounds. The study reported significant cell apoptosis and growth inhibition against A549 lung cancer cells with an IC50 value of approximately 49.85 µM .

Additionally, Huang et al. synthesized newer derivatives that exhibited cytotoxicity against NCI-H226 and NPC-TW01 cell lines with GI50 values ranging from 18 to 30 µM .

Anti-inflammatory Activity

In a study assessing COX inhibition, several pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to suppress prostaglandin E2 production. The results indicated that certain derivatives had IC50 values lower than those of established anti-inflammatory drugs like diclofenac .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a42.1 ± 0.30
3b19.45 ± 0.0731.4 ± 0.12
Celecoxib11.7 ± 0.23

This table summarizes the inhibitory effects on COX enzymes, demonstrating the potential of these compounds as anti-inflammatory agents.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • Substituents at the phenyl ring can enhance anticancer potency.
  • The introduction of different alkyl or aryl groups at specific positions can alter both cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Tumor Models : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates.
  • Inflammation Models : In models of induced inflammation (e.g., formalin-induced paw edema), derivatives exhibited significant reductions in edema compared to controls .

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